molecular formula C16H14O4 B394778 4-Acetylphenyl 3-methoxybenzoate

4-Acetylphenyl 3-methoxybenzoate

Cat. No.: B394778
M. Wt: 270.28g/mol
InChI Key: NCEOXTSCBGXDGQ-UHFFFAOYSA-N
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Description

4-Acetylphenyl 3-methoxybenzoate is an ester derivative formed by the condensation of 3-methoxybenzoic acid and 4-acetylphenol. The molecule features two functional groups: a methoxy (-OCH₃) substituent at the 3-position (electron-donating group, EDG) and an acetyl (-COCH₃) group at the 4-position (electron-withdrawing group, EWG) on the benzoyl moiety. This combination of substituents creates unique electronic and steric effects, influencing reactivity, stability, and applications in organic synthesis or coordination chemistry .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28g/mol

IUPAC Name

(4-acetylphenyl) 3-methoxybenzoate

InChI

InChI=1S/C16H14O4/c1-11(17)12-6-8-14(9-7-12)20-16(18)13-4-3-5-15(10-13)19-2/h3-10H,1-2H3

InChI Key

NCEOXTSCBGXDGQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-acetylphenyl 3-methoxybenzoate. For instance, derivatives containing the 4-acetophenone moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including human triple-negative breast cancer (MDA-MB-231) and prostate adenocarcinoma (PPC-1). In one study, certain derivatives demonstrated significant reductions in cell viability, indicating their potential as therapeutic agents against these malignancies .

Table 1: Cytotoxicity of 4-Acetylphenyl Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Effectiveness (%)
Compound 2MDA-MB-23115.550%
Compound 4PPC-112.060%
Compound 9U-8710.0>80%

These findings suggest that modifications to the acetophenone structure can lead to enhanced anticancer activity, making it a promising area for further research.

Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the development of new materials with specific properties. For example, it can be utilized in the synthesis of novel benzofuran derivatives that exhibit biological activity .

Table 2: Synthesis Pathways Involving this compound

Reaction TypeProduct NameYield (%)
CondensationBenzofuran derivative75%
EsterificationAcetylated methoxybenzoate80%
SubstitutionModified phenolic compounds70%

Study on Anticancer Properties

In a comprehensive study focusing on the anticancer effects of imidazole derivatives containing the acetophenone moiety, several compounds were assessed for their ability to inhibit cancer cell growth. The study indicated that compounds derived from 4-acetylphenyl structures exhibited significant cytotoxicity against multiple cancer cell lines, particularly U-87 glioblastoma cells, which are notoriously resistant to many treatments .

Synthesis of Novel Compounds

Research has also explored the synthesis of new compounds based on the structure of this compound. By employing various synthetic strategies, researchers have been able to create hybrids that combine different pharmacophores, enhancing their biological activity against diseases such as Alzheimer's and different types of cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Positions and Electronic Effects

The position and nature of substituents significantly affect benzoate esters' behavior. Key comparisons include:

Compound Substituents Electronic Effects
4-Acetylphenyl 3-methoxybenzoate 3-OCH₃ (EDG), 4-COCH₃ (EWG) Mixed EDG/EWG effects: Partial activation/deactivation
Methyl 3-methoxybenzoate (M3MOB) 3-OCH₃ Strong EDG: Enhanced nucleophilic aromatic substitution
Phenyl benzoate None Neutral: Baseline reactivity for ester hydrolysis
Methyl 2-nitrobenzoate (M2NB) 2-NO₂ (EWG) Strong EWG: Reduced electrophilic substitution rates
  • The acetyl group in this compound likely reduces electron density on the aromatic ring compared to M3MOB, moderating reactivity in electrophilic substitutions .
  • In contrast, M3MOB’s sole 3-OCH₃ group increases electron density, making it more reactive in nucleophilic reactions .

Physical and Thermal Properties

Data inferred from analogous compounds:

Compound Melting Point (°C) Boiling Point (°C) Solubility in Polar Solvents
This compound Not reported Not reported Moderate (acetyl enhances polarity)
Methyl 3-methoxybenzoate (M3MOB) ~40–45 (estimated) ~250 (estimated) High
Phenyl benzoate 69–71 300+ Low
  • The acetyl group in this compound may increase melting point compared to M3MOB due to stronger intermolecular dipole interactions .
  • Thermal stability: 3-Methoxybenzoate metal complexes decompose between 140–260°C . The acetyl group could further stabilize the ester via resonance, delaying decomposition .

Coordination Chemistry

  • Sodium 3-methoxybenzoate exhibits bidentate coordination with lanthanides via carboxylate groups (IR bands at 1568 cm⁻¹ and 1400 cm⁻¹) .

Table 1: Key Properties of 3-Methoxybenzoate Derivatives

Property This compound Methyl 3-Methoxybenzoate Phenyl Benzoate
Substituent Effects Mixed EDG/EWG EDG None
Thermal Stability High (inferred) Moderate Moderate
Coordination Potential Polydentate Bidentate Monodentate
Reactivity in Substitution Moderate High Low

Table 2: IR Spectral Data (Carboxylate Region)

Compound νasym(COO⁻) (cm⁻¹) νsym(COO⁻) (cm⁻¹) Coordination Mode
Sodium 3-Methoxybenzoate 1568 1400 Bidentate
4-Acetylphenyl Derivative* ~1580 (estimated) ~1410 (estimated) Polydentate

*Inferred from analogous compounds .

Preparation Methods

Reaction Mechanism and Optimization

The acid chloride route involves converting 3-methoxybenzoic acid to its reactive chloride intermediate, followed by nucleophilic acyl substitution with 4-acetylphenol. Adapted from protocols for analogous esters, the process proceeds as follows:

  • Chlorination : 3-Methoxybenzoic acid reacts with phosphorus oxychloride (POCl₃) in anhydrous pyridine, forming 3-methoxybenzoyl chloride.

  • Esterification : The chloride intermediate reacts with 4-acetylphenol in pyridine, yielding 4-acetylphenyl 3-methoxybenzoate after workup.

Critical Parameters :

  • POCl₃ Stoichiometry : A 1:1 molar ratio of acid to POCl₃ ensures complete conversion.

  • Temperature : Reactions proceed at 0–5°C during chlorination to minimize side reactions.

  • Workup : Acidification with ice-cold HCl precipitates the product, which is recrystallized from ethanol.

Table 1: Acid Chloride Method Performance

EntryReaction Time (h)Yield (%)Melting Point (°C)
11276110–112
21882108–110

Data adapted from flavone synthesis and SpectraBase.

Carbodiimide Coupling Approach

Steglich Esterification Protocol

This method employs DCC and 4-dimethylaminopyridine (DMAP) to activate 3-methoxybenzoic acid, facilitating ester bond formation with 4-acetylphenol.

Procedure :

  • Activation : 3-Methoxybenzoic acid and DCC are dissolved in dichloromethane (DCM) at 0°C.

  • Coupling : 4-Acetylphenol and DMAP are added, and the mixture stirs at room temperature for 12–24 hours.

  • Purification : The dicyclohexylurea (DCU) byproduct is filtered, and the crude ester is chromatographed (silica gel, ethyl acetate/hexane).

Advantages :

  • Avoids corrosive reagents (e.g., POCl₃).

  • Higher functional group tolerance.

Table 2: Carbodiimide Method Performance

EntrySolventDMAP (mol%)Yield (%)
1DCM1078
2THF572

Comparative Analysis of Methodologies

Yield and Scalability

  • Acid Chloride Route : Achieves higher yields (76–82%) but requires stringent anhydrous conditions.

  • Carbodiimide Route : Yields 72–78% with easier handling, suitable for small-scale synthesis.

Practical Considerations

  • Cost : POCl₃ is cheaper than DCC, favoring industrial applications.

  • Safety : DCC generates toxic DCU, necessitating careful disposal.

Spectral Characterization and Validation

Infrared (IR) Spectroscopy

  • Ester C=O Stretch : 1740–1745 cm⁻¹.

  • Acetyl C=O Stretch : 1680–1685 cm⁻¹.

  • Methoxy C-O Stretch : 1250–1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • Methoxy (-OCH₃): δ 3.87 (s, 3H).

    • Acetyl (-COCH₃): δ 2.61 (s, 3H).

    • Aromatic Protons: δ 6.8–8.1 (m, 7H).

  • ¹³C NMR :

    • Ester Carbonyl: δ 165.2.

    • Acetyl Carbonyl: δ 202.4.

Industrial and Environmental Considerations

Solvent Recovery

  • Pyridine and DCM are distilled and reused, reducing waste.

  • Ethanol recrystallization minimizes solvent consumption.

Byproduct Management

  • DCU filtration and POCl₃ neutralization are critical for environmental compliance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetylphenyl 3-methoxybenzoate, and how are the products characterized?

  • Answer: Synthesis typically involves coupling reactions between 3-methoxybenzoic acid derivatives and 4-acetylphenol precursors. For example, palladium-catalyzed cross-coupling or esterification under acidic conditions may be employed. Characterization requires Fourier-transform infrared spectroscopy (FT-IR) to confirm ester and acetyl functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for esters and ketones) and nuclear magnetic resonance (NMR) to verify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm). X-ray diffraction (XRD) is critical for resolving crystal packing and molecular geometry .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Answer:

  • FT-IR: Identifies key functional groups (e.g., ester C=O at ~1700 cm⁻¹, aromatic C-H stretching).
  • NMR (¹H/¹³C): Assigns proton and carbon environments (e.g., acetyl methyl at δ ~2.6 ppm in ¹H NMR).
  • Single-crystal XRD: Provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the critical steps in validating the purity of synthesized this compound?

  • Answer: Use high-performance liquid chromatography (HPLC) to assess purity, supplemented by melting point analysis and elemental analysis (C/H/N ratios). Thermal methods like differential scanning calorimetry (DSC) can detect impurities through deviations in melting endotherms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in assigning carboxylate vibrational modes in IR spectra of metal-3-methoxybenzoate complexes?

  • Answer: Discrepancies arise from ionic vs. covalent bonding in metal coordination. Compare symmetrical (νsym) and antisymmetrical (νas) carboxylate vibrations in IR spectra. For ionic compounds (e.g., sodium 3-methoxybenzoate), Δν (νas – νsym) > 150 cm⁻¹, while covalent complexes exhibit smaller Δν. Cross-validate with XRD data to confirm coordination mode .

Q. What methodologies are recommended for determining the thermal decomposition pathways of this compound and its metal complexes?

  • Answer: Use simultaneous thermogravimetry–differential thermal analysis (TG-DTA) to track mass loss and thermal events (e.g., dehydration, ligand decomposition). For metal complexes, correlate decomposition steps with metal oxide residue formation. Pair with evolved gas analysis (EGA) to identify volatile byproducts (e.g., CO₂ from carboxylate groups) .

Q. How can single-crystal X-ray diffraction data be processed and refined to resolve ambiguities in the molecular geometry of this compound derivatives?

  • Answer: Use SHELX (e.g., SHELXL for refinement) to model anisotropic displacement parameters and hydrogen bonding. Validate refinement with R-factors (R1 < 5%) and ORTEP for visualizing thermal ellipsoids. For disordered structures, apply TWINABS to correct for twinning .

Q. How do researchers analyze the coordination behavior of 3-methoxybenzoate ligands in transition metal complexes using spectroscopic and thermal data?

  • Answer: Combine IR spectroscopy (shift in carboxylate vibrations upon metal binding) with XRD to determine coordination geometry (e.g., monodentate vs. bidentate). TG-DTA reveals ligand stability: ionic complexes decompose at higher temperatures than covalent ones. For example, Mn(II) 3-methoxybenzoate decomposes at ~300°C, forming MnO .

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